8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate

Description

BenchChem offers high-quality 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

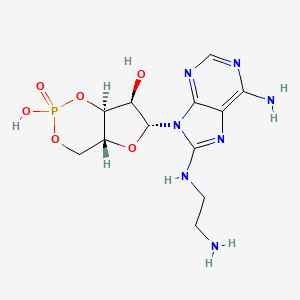

(4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENHRXLWWBDXBT-IOSLPCCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N7O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577265 |

Source

|

| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61363-29-9 |

Source

|

| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate (8-AEA-cAMP): Mechanism and Application

This guide provides a comprehensive technical overview of 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate (8-AEA-cAMP), a functionalized analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). Tailored for researchers, scientists, and drug development professionals, this document delves into the structural characteristics, inferred mechanism of action, and practical applications of 8-AEA-cAMP as a tool to investigate cAMP-mediated signaling pathways.

Introduction: The Utility of Modified cAMP Analogs

Cyclic AMP is a critical second messenger that mediates a vast array of physiological processes by activating downstream effectors, primarily the cAMP-dependent Protein Kinase (PKA).[1] To dissect the complex and often compartmentalized nature of cAMP signaling, researchers rely on synthetic analogs with modified structures. These modifications can confer resistance to phosphodiesterases (PDEs), enhance membrane permeability, or, most importantly, exhibit selectivity for different cAMP-binding proteins or their specific isoforms.

8-AEA-cAMP is a C8-substituted analog of cAMP, featuring an aminoethylamino group at the 8-position of the adenine ring. This modification provides a primary amine handle, making it a valuable tool for conjugation to solid supports, such as agarose beads, for affinity chromatography.[2] While extensively used for this purpose, its direct activity as a PKA activator is less characterized in the literature compared to other analogs. This guide will therefore focus on its established applications and provide the theoretical framework and practical protocols for its characterization as a PKA activator.

Molecular Profile of 8-AEA-cAMP

A foundational understanding of 8-AEA-cAMP begins with its chemical structure. The substitution at the C8 position is a key determinant of its interaction with target proteins.

-

Chemical Name: 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate

-

Molecular Formula: C₁₂H₁₈N₇O₆P[3]

-

Molecular Weight: 387.29 g/mol [3]

-

CAS Number: 61363-29-9

The presence of the aminoethylamino group at the C8 position sterically favors a syn conformation of the glycosidic bond, where the adenine base is rotated over the ribose ring. This contrasts with the preferred anti conformation of the native cAMP molecule.

Caption: Workflow for the coupled-enzyme PKA kinase assay.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Assay Buffer: 25 mM HEPES (pH 7.5), 75 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

PKA Holoenzyme: Recombinant human PKA isozyme (e.g., RIα, RIIα, or RIIβ) at a stock concentration of 1 µM.

-

Coupled-Enzyme Mix: In Assay Buffer, prepare a mix containing 1 mM ATP, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 15 U/mL lactate dehydrogenase, and 7 U/mL pyruvate kinase.

-

Substrate: Kemptide peptide (LRRASLG) at a stock concentration of 20 mM.

-

Activator: Prepare a serial dilution of 8-AEA-cAMP (e.g., from 1 nM to 100 µM) in Assay Buffer. Also include a no-activator control (buffer only) and a positive control (cAMP).

-

-

Assay Setup (96-well plate format):

-

To each well, add 50 µL of the Coupled-Enzyme Mix.

-

Add 10 µL of the appropriate 8-AEA-cAMP dilution (or control).

-

Add 30 µL of Assay Buffer containing 5 nM of the PKA holoenzyme.

-

Incubate the plate at room temperature for 20 minutes to allow for PKA activation.

-

-

Initiate Reaction and Measure:

-

Initiate the kinase reaction by adding 10 µL of 20 mM Kemptide to each well.

-

Immediately place the plate in a spectrophotometer capable of kinetic reads at 30°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) for each concentration of 8-AEA-cAMP from the linear portion of the kinetic trace.

-

Plot the V₀ against the log of the 8-AEA-cAMP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which represents the apparent activation constant (Ka).

-

Repeat the experiment for each PKA isozyme to determine selectivity.

-

Assessing Downstream Signaling: CREB Phosphorylation via Western Blot

Activation of PKA leads to the phosphorylation of the transcription factor cAMP Response Element-Binding protein (CREB) at Serine 133. This is a hallmark of PKA-mediated gene regulation.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, PC12, or a cell line relevant to your research) and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

-

Treat cells with varying concentrations of 8-AEA-cAMP (e.g., 1 µM, 10 µM, 100 µM) for a defined period (e.g., 15-30 minutes). Include an untreated control and a positive control (e.g., 10 µM Forskolin and 100 µM IBMX).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis and Validation:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CREB or a loading control like β-actin or GAPDH.

-

Quantify the band intensities using densitometry software.

-

Express the results as the ratio of phospho-CREB to total CREB to determine the fold-change in phosphorylation upon treatment with 8-AEA-cAMP.

-

Off-Target Considerations: EPAC and Other cAMP Effectors

While PKA is the most well-known target of cAMP, other effector proteins exist, most notably the Exchange Proteins Directly Activated by cAMP (EPAC1 and EPAC2). [4]EPACs are guanine nucleotide exchange factors for the small G-proteins Rap1 and Rap2 and mediate PKA-independent signaling pathways.

It is crucial for researchers to consider that cAMP analogs may also activate EPAC. To confirm that the observed effects of 8-AEA-cAMP are PKA-dependent, the following experimental controls are essential:

-

PKA Inhibition: Pre-treat cells with a specific PKA inhibitor (e.g., H-89 or KT5720) before adding 8-AEA-cAMP. A loss of the biological effect (e.g., CREB phosphorylation) would indicate a PKA-dependent mechanism.

-

EPAC-Specific Agonists: Use an EPAC-selective agonist, such as 8-pCPT-2'-O-Me-cAMP, as a control to characterize the EPAC-mediated response in your system. [5]

Application in Affinity Chromatography

The most prominent and well-documented application of 8-AEA-cAMP is in its immobilized form, 8-AEA-cAMP-Agarose, for the affinity purification of cAMP-binding proteins. [2]The aminoethylamino linker allows for covalent attachment to an agarose matrix, creating a resin that can selectively capture proteins with cAMP-binding domains from complex mixtures like cell lysates.

Caption: Workflow for affinity purification using 8-AEA-cAMP-Agarose.

This technique is particularly effective for purifying PKA regulatory subunits. The bound R subunits can be eluted by competition with a high concentration of free cAMP or by changing the pH to disrupt the interaction. More advanced versions, such as Sp-8-AEA-cAMPS-Agarose, have been developed to offer even higher purification efficiency. [2]

Conclusion

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate is a valuable chemical tool for biochemists and cell biologists. While its primary utility has been demonstrated in the context of affinity chromatography for the isolation of cAMP-binding proteins, its potential as a soluble, site-selective PKA activator warrants further investigation. By employing the rigorous biochemical and cell-based assays outlined in this guide, researchers can empirically determine the activation constants and isozyme selectivity of 8-AEA-cAMP, thereby expanding its application and contributing to a deeper understanding of the nuanced roles of PKA isozymes in cellular signaling.

References

-

Skålhegg, B. S., et al. (1998). Isozymes of cyclic AMP-dependent protein kinases (PKA) in human lymphoid cell lines. Journal of Cellular Physiology, 177(1), 85-93. [Link]

-

Lir, Z., et al. (2014). Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs. ACS Chemical Biology, 9(8), 1844-1851. [Link]

-

Bertinetti, D., et al. (2009). Chemical tools selectively target components of the PKA system. BMC Chemical Biology, 9, 7. [Link]

-

Scholten, A., et al. (2008). Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins. Molecular & Cellular Proteomics, 7(3), 595-607. [Link]

-

Wright, N. T., et al. (2017). The Activation of Protein Kinase A by the Calcium-Binding Protein S100A1 Is Independent of Cyclic AMP. Biochemistry, 56(16), 2248-2256. [Link]

-

Døskeland, S. O., et al. (2009). Assessing Cyclic Nucleotide Recognition in Cells: Opportunities and Pitfalls for selective Receptor activation. Methods in Molecular Biology, 588, 239-268. [Link]

-

Taylor, S. S., et al. (2012). PKA: a portrait of protein kinase dynamics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(12), 1295-1304. [Link]

-

Gloerich, M., & Bos, J. L. (2010). Epac: defining a new mechanism for cAMP action. Annual Review of Pharmacology and Toxicology, 50, 355-375. [Link]

-

Hansen, R. K., & Olah, M. E. (2004). Calculating pKa values in the cAMP-dependent protein kinase: the effect of conformational change and ligand binding. Proteins: Structure, Function, and Bioinformatics, 54(4), 693-706. [Link]

-

Evans, M. (2010). Activation of Protein Kinase A by cAMP. YouTube. [Link]

-

Zhang, Y., et al. (2020). Protein kinase A inhibitor proteins (PKIs) divert GPCR-Gαs-cAMP signaling toward EPAC and ERK activation and are involved in tumor growth. Proceedings of the National Academy of Sciences, 117(36), 22489-22499. [Link]

-

Chepurny, O. G., et al. (2007). Exchange protein activated by cAMP (Epac) mediates cAMP-dependent but protein kinase A-insensitive modulation of vascular ATP-sensitive potassium channels. The Journal of Physiology, 580(Pt 3), 749-763. [Link]

-

Beavo, J. A., et al. (1974). Activation of Protein Kinase by Physiological Concentrations of Cyclic AMP. Proceedings of the National Academy of Sciences, 71(9), 3580-3583. [Link]

-

Risch, F., et al. (2025). Kinetic and thermodynamic analysis of PKA-R–cAMP interactions in crude media using focal molography. bioRxiv. [Link]

-

Liko, D., et al. (2018). cAMP-dependent protein kinase (PKA) complexes probed by complementary differential scanning fluorimetry and ion mobility–mass spectrometry. Biochemical Journal, 475(13), 2247-2260. [Link]

-

Awatade, N. T., et al. (2024). Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis. International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

IIT Hyderabad. (2025). Summer Undergraduate Research Exposure (SURE) 2025. [Link]

-

Vella, V., et al. (2012). 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms. PLoS ONE, 7(5), e37092. [Link]

Sources

- 1. Protein kinase A - Wikipedia [en.wikipedia.org]

- 2. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calculating pKa values in the cAMP-dependent protein kinase: The effect of conformational change and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate (8-AEA-cAMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate (8-AEA-cAMP) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive technical overview of 8-AEA-cAMP, focusing on its structure, physicochemical properties, and its primary application as a tool in protein kinase A (PKA) research. We will delve into its mechanism of action, its utility in affinity-based protein purification, and provide detailed protocols for its application in PKA activity assays. This document is intended to serve as a valuable resource for researchers leveraging this powerful chemical probe to investigate cAMP-mediated signaling pathways.

Introduction: The Significance of 8-AEA-cAMP in cAMP Signaling Research

Cyclic AMP is a pivotal second messenger that mediates a vast array of cellular processes, from gene transcription and metabolism to cell growth and differentiation[1]. The primary intracellular effector of cAMP is Protein Kinase A (PKA), a serine/threonine kinase that exists as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits[2]. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate downstream target proteins[3].

To dissect the intricacies of the PKA signaling cascade, researchers rely on synthetic analogs of cAMP that offer modified properties, such as enhanced cell permeability, resistance to enzymatic degradation by phosphodiesterases (PDEs), or the ability to be tethered to solid supports for biochemical applications. 8-AEA-cAMP, with its aminoethylamino group at the 8-position of the adenine ring, is a valuable tool primarily utilized for its application in affinity chromatography to purify PKA and other cAMP-binding proteins[4][5]. Its structure allows for immobilization onto a solid matrix, such as agarose beads, creating a powerful tool for the selective isolation of these proteins from complex biological mixtures.

Chemical Structure and Physicochemical Properties

8-AEA-cAMP is a structural analog of the purine nucleotide adenosine[3][6]. The key modification is the substitution at the C8 position of the adenine ring with a 2-aminoethylamino group.

Table 1: Physicochemical Properties of 8-AEA-cAMP

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₈N₇O₆P | [3][7] |

| Molecular Weight | 387.29 g/mol | [3][7] |

| CAS Number | 61363-29-9 | [3][7] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action: Activation of Protein Kinase A

The fundamental mechanism of PKA activation by 8-AEA-cAMP mirrors that of the endogenous ligand, cAMP. The PKA holoenzyme exists in an inactive tetrameric form (R₂C₂). Each regulatory subunit contains two distinct cAMP-binding domains (CNB-A and CNB-B). The binding of two cAMP molecules to each R subunit induces a significant conformational change, which reduces the affinity of the R subunits for the C subunits[8]. This leads to the dissociation of the active C monomers, which are then free to phosphorylate their downstream substrates on serine or threonine residues[3][9].

The substitution at the 8-position of the adenine ring is a critical feature of 8-AEA-cAMP. While this modification is primarily to facilitate its use in affinity chromatography, it can also influence its binding affinity for the PKA regulatory subunits. The syn conformation of the glycosidic bond is favored in 8-substituted cAMP analogs, which can lead to selectivity for the different PKA isozymes[10]. However, specific binding affinity data (Ka or EC50) for 8-AEA-cAMP across the different PKA isozymes (RIα, RIβ, RIIα, RIIβ) is not extensively documented in publicly available literature.

Experimental Protocols

Affinity Purification of PKA Regulatory Subunits using 8-AEA-cAMP-Agarose

8-AEA-cAMP can be covalently linked to a solid support, such as agarose beads, to create an affinity matrix for the purification of PKA regulatory subunits and other cAMP-binding proteins[4][5]. The primary amine of the ethylamino group at the 8-position serves as the attachment point.

Materials:

-

8-AEA-cAMP-Agarose slurry

-

Cell lysate containing the target PKA subunits

-

Binding/Wash Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM β-mercaptoethanol, protease inhibitors

-

Elution Buffer: Binding/Wash Buffer containing 25 mM cGMP or 10 mM cAMP

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

-

Spin columns or chromatography columns

Protocol:

-

Resin Equilibration:

-

Gently resuspend the 8-AEA-cAMP-Agarose slurry.

-

Transfer the desired amount of resin to a spin column.

-

Wash the resin three times with 10 bed volumes of Binding/Wash Buffer.

-

-

Protein Binding:

-

Add the clarified cell lysate to the equilibrated resin.

-

Incubate on a rotator for 2-4 hours at 4°C to allow for binding.

-

-

Washing:

-

Wash the resin five times with 10 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add 2-3 bed volumes of Elution Buffer to the resin.

-

Incubate for 10-15 minutes at room temperature with gentle agitation.

-

Collect the eluate by centrifugation or gravity flow.

-

Repeat the elution step 2-3 times to maximize recovery.

-

Immediately neutralize the acidic eluate with Neutralization Buffer.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the PKA regulatory subunits.

-

In Vitro PKA Activity Assay

The activity of PKA is typically measured by quantifying the transfer of the γ-phosphate from ATP to a specific peptide or protein substrate. While 8-AEA-cAMP is primarily used for affinity purification, it can also be used to activate PKA in in vitro kinase assays.

Materials:

-

Purified PKA holoenzyme

-

8-AEA-cAMP

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

Kinase Reaction Buffer (10x): 200 mM HEPES (pH 7.5), 1 M NaCl, 100 mM MgCl₂, 1% (v/v) Triton X-100

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate

Protocol (Radioactive):

-

Reaction Setup:

-

Prepare a reaction mixture containing Kinase Reaction Buffer, PKA holoenzyme, and the desired concentration of 8-AEA-cAMP.

-

Pre-incubate for 10 minutes at 30°C to allow for PKA activation.

-

-

Initiate Reaction:

-

Add the PKA substrate peptide and [γ-³²P]ATP to initiate the kinase reaction.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Stop Reaction:

-

Stop the reaction by adding the stopping solution.

-

-

Separation and Quantification:

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Protocol (Non-Radioactive - ADP-Glo™):

-

Kinase Reaction:

-

Set up the kinase reaction as described above, but with non-radioactive ATP.

-

Incubate at the desired temperature and time.

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Comparative Analysis with Other cAMP Analogs

Several cAMP analogs are commonly used in research, each with its own set of advantages and disadvantages.

Table 2: Comparison of Common cAMP Analogs

| Analog | Key Features | Primary Applications | Reference(s) |

| 8-AEA-cAMP | Amino group at C8 for immobilization. | Affinity purification of cAMP-binding proteins. | [4][5] |

| 8-Br-cAMP | Bromine at C8 increases lipophilicity and PDE resistance. | In vitro and in cellulo PKA activation. | [11] |

| Dibutyryl-cAMP (db-cAMP) | Butyryl groups at N6 and 2'-O increase lipophilicity. | In cellulo PKA activation. | [11][12] |

While 8-Br-cAMP and db-cAMP are favored for experiments requiring cell permeability and sustained PKA activation within intact cells, 8-AEA-cAMP's primary strength lies in its utility as a tool for biochemical purification due to its functional group that allows for easy conjugation to a solid support.

Applications in Drug Discovery and Proteomics

The ability to selectively isolate and identify cAMP-binding proteins is crucial in both basic research and drug discovery. Affinity chromatography using 8-AEA-cAMP-agarose can be coupled with mass spectrometry to identify novel cAMP effectors in different cell types or disease states. This approach can help in:

-

Target Identification and Validation: Identifying the full complement of proteins that interact with the cAMP signaling pathway.

-

Elucidating Signaling Complexes: Isolating intact protein complexes that are regulated by cAMP.

-

Biomarker Discovery: Identifying changes in the expression or interaction of cAMP-binding proteins in disease models.

Conclusion

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate is a valuable and versatile tool for researchers investigating cAMP-mediated signal transduction. Its unique chemical structure, particularly the aminoethylamino group at the 8-position, makes it an indispensable reagent for the affinity purification of PKA and other cAMP-binding proteins. While not typically the primary choice for in-cell PKA activation due to lower membrane permeability compared to other analogs, its utility in biochemical and proteomic approaches provides a powerful means to unravel the complexities of the PKA signaling network. A thorough understanding of its properties and appropriate applications, as outlined in this guide, will enable researchers to effectively harness the potential of 8-AEA-cAMP in their scientific endeavors.

References

- Bertinetti, D., Schweinsberg, S., Hanke, S. E., Schwede, F., Bertinetti, O., Drewianka, S., Genieser, H. G., & Herberg, F. W. (2009). Chemical tools selectively target components of the PKA system. BMC chemical biology, 9, 11.

-

BIOLOG Life Science Institute. (n.d.). 8-AEA-cAMP-Agarose. Retrieved from [Link]

-

BIOLOG Life Science Institute. (n.d.). Technical Information about 8-Br-cAMP. Retrieved from [Link]

- Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. Methods in molecular biology (Clifton, N.J.), 2483, 15–31.

-

Forefront Lifetech. (n.d.). 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate. Retrieved from [Link]

- Haque, A., Andersen, J. H., Eide, T., Døskeland, S. O., & Herberg, F. W. (2015). Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS. Neural plasticity, 2015, 830975.

- Muneyama, K., Bauer, R. J., Shuman, D. A., Robins, R. K., & Simon, L. N. (1971).

- Njarðarson, J. T., & Wiemer, A. J. (2019). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules (Basel, Switzerland), 24(17), 3093.

- Sastri, M., S. R., Akamine, P., Kim, C., & Taylor, S. S. (2005). The RIIβ regulatory subunit of protein kinase A binds to cAMP response element.

- Schwede, F., Maronde, E., Genieser, H. G., & Jastorff, B. (2000). Cyclic nucleotide analogs as biochemical tools and prospective drugs. Pharmacology & therapeutics, 87(2-3), 199–226.

- Skalhegg, B. S., & Tasken, K. (2000). Specificity in the cAMP/PKA signaling pathway. Subcellular localization of PKA and its role in compartmentalized signaling. Frontiers in bioscience : a journal and virtual library, 5, D678–D693.

- Taylor, S. S., Ilouz, R., Zhang, P., & Kornev, A. P. (2012). Assembly of allosteric macromolecular switches: lessons from PKA. Nature reviews. Molecular cell biology, 13(10), 646–658.

- Walsh, D. A., Perkins, J. P., & Krebs, E. G. (1968). An adenosine 3',5'-monophosphate-dependant protein kinase from rabbit skeletal muscle. The Journal of biological chemistry, 243(13), 3763–3765.

- Zawadzki, K. M., & Taylor, S. S. (2004). cAMP-dependent protein kinase regulatory subunit type IIbeta: active site mutations define an isoform-specific network for allosteric signaling by cAMP. The Journal of biological chemistry, 279(8), 7029–7036.

- Zhang, J., Hallows, K. R., & Segal, R. (2005). Redox modification of PKA-Cα differentially affects its substrate selection. The Journal of biological chemistry, 280(39), 33235–33244.

-

Wikipedia. (2023, December 1). Cyclic adenosine monophosphate. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Protein kinase A. Retrieved from [Link]

- Isensee, J., Beaudoin, M. S., & Scott, J. D. (2018). PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination. The Journal of general physiology, 150(3), 449–463.

- Dills, W. L., Beavo, J. A., Bechtel, P. J., & Krebs, E. G. (1976). Purification of rabbit skeletal muscle protein kinase regulatory subunit using cyclic adenosine-3':5'-monophosphate affinity chromatography. Biochemistry, 15(17), 3724–3730.

- Cho-Chung, Y. S., Ally, S., Clair, T., Tortora, G., & Grieco, D. (1989). Site-selective 8-chloro-cyclic AMP analog provides a new tool for growth control and differentiation of cancer cells. Life sciences, 44(18), 1263–1271.

- Krapf, D., Arcelay, E., Wertheimer, E., Sanjay, A., Pilder, S. H., Salicioni, A. M., & Visconti, P. E. (2010). p110-PKA-a is a novel protein kinase A anchoring protein that is essential for capacitation. The Journal of biological chemistry, 285(49), 38623–38632.

- Anand, G. S., Krishnamurthy, S., Bishnoi, T., & Johnson, D. A. (2010). Cyclic AMP- and (Rp)-cAMPS-induced Conformational Changes in a Complex of the Catalytic and Regulatory (RIα) Subunits of Cyclic AMP-dependent Protein Kinase. The Journal of biological chemistry, 285(9), 6173–6182.

- Taskén, K., & Aandahl, E. M. (2004). Localized effects of cAMP mediated by distinct routes of protein kinase A. Physiological reviews, 84(1), 137–167.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-AEA-cAMP-Agarose BIOLOG Life Science Institute [biolog.de]

- 6. 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. Evolution of the cAMP-dependent protein kinase (PKA) catalytic subunit isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to 8-AHA-cAMP: From Rational Design to Practical Application

This technical guide provides an in-depth exploration of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP), a pivotal tool in the study of cyclic nucleotide signaling. We will delve into the rationale behind its development, provide a detailed chemical synthesis pathway, and present a validated protocol for its primary application in affinity chromatography.

Introduction: The Need for a Specialized Tool

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of physiological processes by acting on downstream effector proteins.[1] The primary intracellular receptor for cAMP in eukaryotes is cAMP-dependent protein kinase (PKA), a holoenzyme that, upon binding cAMP, dissociates into regulatory and active catalytic subunits.[1] Understanding the intricate network of cAMP signaling requires methods to isolate and study these specific cAMP-binding proteins from complex cellular environments.

Affinity chromatography is the logical technique for such purifications. This method relies on the specific, reversible binding of a target protein to a ligand that has been immobilized on a solid support.[2] However, native cAMP is unsuitable for this purpose as it lacks a functional group that can be used for covalent attachment to a matrix without abolishing its ability to bind to target proteins. This challenge necessitated the rational design of a cAMP analog that retains high binding affinity while incorporating a linker for immobilization.

Discovery and Rational Design of 8-AHA-cAMP

The development of 8-AHA-cAMP was a triumph of structure-activity relationship (SAR) studies. Researchers sought a position on the cAMP molecule that could be modified with minimal impact on its interaction with the binding domains of proteins like PKA.

Why the C8 Position? The purine ring of adenosine offers several potential sites for modification. Early research demonstrated that substitutions at the C8 position of the adenine ring were well-tolerated by the cAMP-binding domains of PKA. This position projects away from the core structure involved in the critical hydrogen bonding within the protein's binding pocket, thereby preserving the analog's ability to act as a PKA activator.[3]

The Hexylamino Spacer Arm: To be an effective affinity ligand, the cAMP analog must be tethered to a solid support. A simple, direct linkage would likely cause steric hindrance, preventing the target protein from accessing the immobilized nucleotide. To overcome this, a spacer arm was introduced. 8-AHA-cAMP incorporates a 6-carbon (hexyl) chain, which provides sufficient length and flexibility.[3] This spacer physically separates the cAMP moiety from the matrix backbone, allowing target proteins to bind with high affinity. The terminal primary amino group (-NH2) on the hexyl chain provides a reactive handle for covalent coupling to various activated solid supports.[3]

This thoughtful design resulted in a molecule with several key properties:

-

High Affinity: It acts as a selective activator of PKA.[3][4]

-

Metabolic Stability: It shows resistance to degradation by many cyclic nucleotide phosphodiesterases (PDEs).[3][5]

-

Functional Linker: The terminal amino group is ideal for immobilization and for conjugation to fluorescent dyes or other labels.[3][6][7]

Chemical Synthesis of 8-AHA-cAMP

The synthesis of 8-AHA-cAMP is a two-step process starting from the commercially available precursor, 8-Bromo-cAMP. The process involves a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of 8-Bromo-cAMP (If not commercially sourced) While 8-Bromo-cAMP is widely available, its synthesis involves the direct bromination of cAMP in a suitable buffer.

Step 2: Nucleophilic Substitution to Yield 8-AHA-cAMP This is the core reaction where the bromine atom at the C8 position is displaced by a primary amine from 1,6-hexanediamine.

Detailed Synthesis Protocol

Scientist's Note: This protocol is a representative synthesis. All steps should be performed in a fume hood with appropriate personal protective equipment. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Purpose |

|---|---|---|---|

| 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) | C₁₀H₁₁BrN₅O₆P | 408.10 | Starting Material[8][9] |

| 1,6-Hexanediamine | C₆H₁₆N₂ | 116.21 | Nucleophile/Linker |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous Solvent |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base/Acid Scavenger |

| Hydrochloric Acid (HCl) | HCl | 36.46 | pH Adjustment/Quenching |

| Deionized Water | H₂O | 18.02 | Solvent/Washing |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 8-Br-cAMP in anhydrous DMF. A slight warming may be necessary to achieve full dissolution.

-

Addition of Reagents: Add a molar excess (typically 5-10 equivalents) of 1,6-hexanediamine to the solution. This large excess drives the reaction to completion and minimizes the formation of dimerized byproducts.

-

Base Addition: Add triethylamine (2-3 equivalents) to the reaction mixture. Rationale: This base neutralizes the hydrobromic acid (HBr) that is generated during the nucleophilic substitution, preventing protonation of the diamine and promoting the forward reaction.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for several hours to overnight. Monitor the reaction's completion by TLC or HPLC.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude product can be purified using ion-exchange chromatography or preparative HPLC to yield the final product as a solid after lyophilization.

-

-

Validation: The identity and purity of the final 8-AHA-cAMP product should be confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should typically exceed 98%.[4]

Sources

- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. biolog.de [biolog.de]

- 4. 8-AHA-cAMP BIOLOG Life Science Institute [biolog.de]

- 5. biolog.de [biolog.de]

- 6. 8-(6-Aminohexyl)-amino-cAMP-ATTO-Rho11, 8-[(6-Amino)hexyl]-amino-cAMP - Jena Bioscience [jenabioscience.com]

- 7. 8-(6-Aminohexyl)-amino-cAMP-ATTO-465, 8-[(6-Amino)hexyl]-amino-cAMP - Jena Bioscience [jenabioscience.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. stemcell.com [stemcell.com]

An In-depth Technical Guide to 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate (8-AEA-cAMP)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate (8-AEA-cAMP) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of its physicochemical properties, biological activities, and key applications in research and development. Engineered with an aminoethyl group at the 8-position of the adenine ring, 8-AEA-cAMP serves as a valuable tool for investigating cAMP-mediated signaling pathways. Its primary utility lies in its function as a selective activator of cAMP-dependent Protein Kinase A (PKA) and as a ligand for the affinity purification of cAMP-binding proteins. This document will delve into the technical details of its mechanism of action, provide established experimental protocols, and offer insights into its comparative advantages and limitations.

Introduction: Understanding the Significance of 8-AEA-cAMP

Cyclic AMP is a pivotal second messenger that transduces a multitude of extracellular signals into intracellular responses, regulating a vast array of physiological processes.[1] The study of cAMP signaling pathways has been greatly facilitated by the development of synthetic analogs that can mimic or antagonize the effects of endogenous cAMP. 8-AEA-cAMP emerges as a critical research tool due to the strategic placement of a (2-aminoethyl)amino functional group. This modification confers specific properties that allow for its use in a variety of experimental contexts, most notably in the selective activation of PKA and the isolation of cAMP-binding proteins.

Physicochemical Properties of 8-AEA-cAMP

A thorough understanding of the physicochemical characteristics of 8-AEA-cAMP is fundamental to its effective application in experimental design. These properties dictate its solubility, stability, and handling requirements.

| Property | Value | Source(s) |

| Synonyms | 8-AEA-cAMP, 8-AEACMP, 8-(2-Aminoethyl)amino-D-adenosine-3',5'-cyclic monophosphate | [2] |

| CAS Number | 61363-29-9 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₈N₇O₆P | [2][3][4][5] |

| Molecular Weight | 387.29 g/mol | [2][5] |

| Appearance | White to off-white powder/solid | [No specific citation found] |

| Purity | Typically >98% by HPLC | [3][6] |

| Solubility | Soluble in aqueous solutions. Detailed solubility data in various buffers is often provider-specific. | [No specific citation found] |

| Storage | Store at -20°C for long-term stability.[3] | [3] |

| Lipophilicity (LogP) | 0.57 | [3] |

| UV Absorption Max (λmax) | 273 nm | [3] |

| Molar Extinction Coefficient (ε) | 17,000 L·mol⁻¹·cm⁻¹ at 273 nm | [3] |

Biological Activity and Mechanism of Action

The primary biological activities of 8-AEA-cAMP stem from its interaction with cAMP-binding proteins, most notably PKA.

Selective Activation of Protein Kinase A (PKA)

PKA is a key effector of cAMP signaling, existing as an inactive tetramer of two regulatory (R) and two catalytic (C) subunits.[7][8] The binding of cAMP to the R subunits induces a conformational change that liberates the active C subunits, which then phosphorylate downstream target proteins.[8] 8-AEA-cAMP acts as an agonist, mimicking the action of cAMP to activate PKA.[3] The 8-position modification can influence the selectivity of the analog for different PKA isoforms and for the two distinct cAMP-binding sites (A and B) on the regulatory subunits.

Signaling Pathway of PKA Activation

Caption: PKA activation by endogenous cAMP and exogenous 8-AEA-cAMP.

Ligand for Affinity Chromatography

The terminal amino group of the (2-aminoethyl)amino side chain provides a reactive handle for covalent immobilization to a solid support, such as agarose beads.[3][9] This creates an affinity matrix (8-AEA-cAMP-Agarose) that can be used to selectively capture and purify cAMP-binding proteins from complex biological mixtures like cell lysates.[3][9] This is a powerful technique for identifying and isolating novel cAMP effectors.

Reported Anti-HIV Activity

Some sources suggest that 8-AEA-cAMP (referred to as 8-AEACMP) acts as an inhibitor of HIV replication by binding to ribonucleotide reductase, thereby preventing DNA synthesis.[2][10] However, this activity is not widely reported in the broader scientific literature, and the primary and well-documented applications of 8-AEA-cAMP remain in the field of cAMP signaling research. Further investigation is required to substantiate this claim. It is important to note that increased intracellular cAMP levels have been shown to modulate HIV replication, suggesting a complex relationship.[1][11]

Experimental Protocols and Methodologies

The following sections provide standardized protocols for the key applications of 8-AEA-cAMP.

Affinity Purification of cAMP-Binding Proteins using 8-AEA-cAMP-Agarose

This protocol outlines the general steps for enriching cAMP-binding proteins from a cell lysate.

Materials:

-

8-AEA-cAMP-Agarose slurry[3]

-

Lysis Buffer (e.g., 20 mM MES pH 6.5, 100 mM NaCl, 5 mM EDTA, 5 mM EGTA, 5 mM β-mercaptoethanol, supplemented with protease inhibitors)[10]

-

Binding/Wash Buffer (Lysis buffer without protease inhibitors)

-

Elution Buffer (e.g., Binding/Wash Buffer containing 10 mM cAMP or cGMP)[10]

-

Cell lysate containing the target protein(s)

-

Microcentrifuge tubes or chromatography columns

-

Centrifuge

Workflow:

Caption: Workflow for affinity purification of cAMP-binding proteins.

Step-by-Step Protocol:

-

Resin Preparation: Gently resuspend the 8-AEA-cAMP-Agarose slurry. Transfer the desired amount of slurry to a microcentrifuge tube.

-

Equilibration: Pellet the resin by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant. Add 10-20 bed volumes of Binding/Wash Buffer, resuspend the resin, and repeat the centrifugation. Perform this wash step 2-3 times to fully equilibrate the resin.

-

Binding: After the final wash, add the clarified cell lysate to the equilibrated resin. Incubate at 4°C with gentle end-over-end rotation for 1-4 hours to allow for binding of the target proteins.

-

Washing: Pellet the resin and collect the supernatant (this is the "flow-through" fraction, which contains unbound proteins). Wash the resin 3-5 times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Collect the wash fractions for analysis if desired.

-

Elution: Add 1-2 bed volumes of Elution Buffer to the washed resin. Resuspend and incubate for 10-15 minutes at room temperature. Pellet the resin and carefully collect the supernatant, which contains the eluted cAMP-binding proteins. Repeat the elution step 1-2 times to maximize recovery.

-

Analysis: Analyze the eluted fractions by SDS-PAGE, Western blotting, or mass spectrometry to identify the purified proteins.

Cell-Based Assay for PKA Activation

This protocol provides a framework for assessing the activation of PKA in cultured cells using 8-AEA-cAMP. The readout for PKA activation can be the phosphorylation of a known PKA substrate (e.g., CREB) or the use of a PKA activity reporter.

Materials:

-

Cultured cells of interest

-

8-AEA-cAMP

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Phospho-specific antibody against a PKA substrate (e.g., anti-phospho-CREB)

-

Secondary antibody conjugated to HRP or a fluorophore

-

Western blotting reagents and equipment

Step-by-Step Protocol:

-

Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency.

-

Serum Starvation (Optional): To reduce basal PKA activity, serum-starve the cells for 4-16 hours prior to treatment.

-

Treatment: Prepare a stock solution of 8-AEA-cAMP in an appropriate solvent (e.g., water or DMSO) and dilute it to the desired final concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing 8-AEA-cAMP. Incubate for the desired time (e.g., 15-60 minutes). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them directly in the wells with an appropriate lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against the phosphorylated PKA substrate, followed by an appropriate secondary antibody.

-

Detection and Analysis: Detect the signal using a suitable detection reagent and imaging system. Quantify the band intensities to determine the relative increase in substrate phosphorylation in response to 8-AEA-cAMP treatment.

Comparative Analysis with 8-AHA-cAMP

8-(6-Aminohexyl)aminoadenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a closely related analog with a longer hexyl spacer arm compared to the ethyl spacer of 8-AEA-cAMP.[3][12] This difference in spacer length can influence its properties and applications.

| Feature | 8-AEA-cAMP | 8-AHA-cAMP |

| Spacer Arm Length | 2 carbons (ethyl) | 6 carbons (hexyl) |

| Application | Affinity chromatography, PKA activation | Affinity chromatography, selective PKA activation[13] |

| Considerations | Shorter spacer may lead to steric hindrance in some applications but can be advantageous in others. | Longer spacer may reduce steric hindrance, potentially improving binding in some affinity chromatography setups.[14] |

The choice between 8-AEA-cAMP and 8-AHA-cAMP will depend on the specific experimental requirements, such as the geometry of the binding pocket of the target protein.

Conclusion and Future Perspectives

8-AEA-cAMP is a versatile and indispensable tool for the study of cAMP-mediated signal transduction. Its utility as a PKA activator and as a ligand for affinity chromatography is well-established, enabling detailed investigation of the cAMP signaling network. While its synthesis is not as commonly detailed as its applications, its commercial availability makes it readily accessible to the research community. Future research may further elucidate its potential in other biological contexts and refine its application in proteomics and drug discovery.

References

-

BIOLOG Life Science Institute. (n.d.). 8-AEA-cAMP. Retrieved from [Link]

-

LookChem. (n.d.). 8-AEA-cAMP CAS NO.61363-29-9. Retrieved from [Link]

-

BIOLOG Life Science Institute. (n.d.). 8-AHA-cAMP. Retrieved from [Link]

- Muneyama, K., Bauer, R. J., Shuman, D. A., Robins, R. K., & Simon, L. N. (1971).

-

Science.gov. (n.d.). sub-micromolar ic50 values: Topics. Retrieved from [Link]

- Nokta, M. A., & Pollard, R. B. (1992). Human immunodeficiency virus replication: modulation by cellular levels of cAMP. AIDS Research and Human Retroviruses, 8(7), 1255–1261.

- Rehmann, H., Das, J., Knipscheer, P., Wittinghofer, A., & Bos, J. L. (2006). Structure of the cAMP-responsive guanine nucleotide exchange factor Epac2 in its auto-inhibited state.

- Zhang, J., Hupfeld, C. J., Taylor, S. S., Olefsky, J. M., & Tsien, R. Y. (2005). Insulin disrupts beta-adrenergic signalling to protein kinase A in adipocytes.

-

BIOLOG Life Science Institute. (n.d.). 8-AHA-cAMP-Agarose. Retrieved from [Link]

-

G-Biosciences. (n.d.). Affinity Chromatography. Retrieved from [Link]

-

BIOLOG Life Science Institute. (n.d.). 8-AEA-cAMP-Agarose. Retrieved from [Link]

- Georges, S. E., Tsolis, K. C., & Zygouri, C. (2017). Activation of Protein Kinase A by 8-Cl-cAMP as a Novel Approach for Antileukaemic Therapy.

-

Wikipedia. (n.d.). Protein kinase A. Retrieved from [Link]

-

Evans, M. (2010, January 6). Activation of Protein Kinase A by cAMP [Video]. YouTube. [Link]

- Branski, P., Palucha, A., & Szewczyk, B. (2008). Antidepressant-like activity of 8-Br-cAMP, a PKA activator, in the forced swim test. Journal of Neural Transmission, 115(6), 829–830.

- Moreno-Fernandez, M. E., Rueda, C. M., & Zuniga, J. (2017). cAMP During HIV Infection: Friend or Foe?. Frontiers in Immunology, 8, 55.

-

CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

- Taskén, K., & Aandahl, E. M. (2004). Localized effects of cAMP mediated by distinct routes of protein kinase A. Physiological Reviews, 84(1), 137–167.

-

Synaptic Systems. (n.d.). Protocol for antibody purification with protein A agarose. Retrieved from [Link]

Sources

- 1. cAMP During HIV Infection: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolog.de [biolog.de]

- 3. 8-AEA-cAMP-Agarose BIOLOG Life Science Institute [biolog.de]

- 4. conductscience.com [conductscience.com]

- 5. scbt.com [scbt.com]

- 6. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase A - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human immunodeficiency virus replication: modulation by cellular levels of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 8-AHA-cAMP BIOLOG Life Science Institute [biolog.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 8-AHA-cAMP-Agarose BIOLOG Life Science Institute [biolog.de]

8-AHA-cAMP function in cell signaling pathways

An In-Depth Technical Guide to 8-AHA-cAMP in Cell Signaling Research

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 8-(6-Aminohexyl)aminoadenosine-3',5'-cyclic monophosphate (8-AHA-cAMP), a critical tool for researchers in cell signaling and drug development. We will move beyond a simple description of this molecule to a functional understanding of its application, grounded in the principles of protein-ligand interactions and the logic of experimental design.

The Central Role of cAMP and the Need for Specialized Tools

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger, a transient intracellular signal that translates extracellular stimuli into a wide array of cellular responses. Its synthesis by adenylyl cyclases and degradation by phosphodiesterases (PDEs) create a dynamic signaling nexus. The primary intracellular effector of cAMP is Protein Kinase A (PKA), a holoenzyme that, upon cAMP binding, releases its catalytic subunits to phosphorylate downstream targets, modulating processes from gene expression to metabolism.

However, the transient nature of cAMP and the complexity of its interactions within the cellular proteome present significant challenges for researchers. To dissect these pathways, we require tools that can stabilize these interactions for identification and analysis. This is precisely the role that 8-AHA-cAMP fulfills.

8-AHA-cAMP: An Engineered Analog for Affinity-Based Discovery

8-AHA-cAMP is a synthetic analog of cAMP. Its core innovation lies in the addition of a 6-carbon spacer arm (the "hexylamino" group) attached to the 8th position of the adenine ring. This modification is critical for two reasons:

-

Preservation of Biological Activity: The 8-position modification allows the molecule to retain its ability to bind to the regulatory subunits of PKA and other cAMP-binding proteins, effectively mimicking the natural ligand.

-

A Handle for Immobilization: The terminal amino group on the hexyl chain provides a reactive site for covalent coupling to a solid support, such as agarose or sepharose beads. This creates an affinity matrix—a "molecular fishing hook"—to capture and isolate cAMP-binding proteins from complex biological mixtures like cell lysates.

The diagram below illustrates the fundamental workflow for utilizing this tool.

Caption: Workflow for affinity purification of cAMP-binding proteins using 8-AHA-cAMP.

The cAMP/PKA Signaling Axis: The Primary Target

The canonical cAMP signaling pathway revolves around the activation of PKA. Understanding this mechanism is key to interpreting data from 8-AHA-cAMP experiments.

-

Inactive State: PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. In this state, the C subunits are inactive.

-

Activation: Four cAMP molecules (two per R subunit) bind to the regulatory subunits. This binding induces a conformational change, causing the release of the active C subunits.

-

Signal Transduction: The freed C subunits phosphorylate serine and threonine residues on a multitude of substrate proteins, altering their activity and propagating the signal.

8-AHA-cAMP is a potent activator of PKA, making it not only a tool for protein isolation but also a useful agonist in cell-based assays to study the downstream consequences of PKA activation.

The following diagram outlines this core signaling cascade.

Caption: The canonical cAMP-PKA signaling pathway.

Experimental Protocol: Affinity Pull-Down of cAMP-Binding Proteins

This protocol provides a self-validating system for the identification of cAMP-binding proteins from a cell lysate. The inclusion of a control resin is critical for distinguishing true binders from proteins that interact non-specifically with the agarose matrix itself.

A. Materials

-

8-AHA-cAMP agarose resin (e.g., from BioLog Life Science Institute)

-

Control agarose resin (non-derivatized)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash Buffer (Lysis buffer with lower salt concentration)

-

Elution Buffer (Wash buffer supplemented with 10-100 mM free cAMP)

-

Microcentrifuge tubes

-

Cell scraper, dounce homogenizer, or sonicator

-

End-over-end rotator

B. Methodology

-

Lysate Preparation:

-

Culture cells to desired confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer. The choice of mechanical disruption (scraper, dounce, sonicator) depends on the cell type and must be optimized for efficient lysis without denaturing proteins.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant. This is your protein input. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Resin Equilibration:

-

Prepare a 50% slurry of both the 8-AHA-cAMP agarose and the control agarose resin with Lysis Buffer.

-

Wash the required volume of resin slurry (e.g., 50 µL) three times with 1 mL of Lysis Buffer. Pellet the resin by gentle centrifugation (~500 x g for 1 minute) between washes. This step is crucial to remove any storage buffers and equilibrate the resin to the binding conditions.

-

-

Binding/Incubation:

-

Add an equal amount of total protein (e.g., 1-2 mg) to the equilibrated 8-AHA-cAMP resin and the control resin.

-

Incubate the tubes on an end-over-end rotator for 2-4 hours at 4°C. This gentle, continuous mixing maximizes the opportunity for protein-ligand interaction.

-

-

Washing:

-

Pellet the resin by gentle centrifugation.

-

Remove the supernatant (this is the "unbound" fraction, which can be saved for analysis).

-

Wash the resin pellets 3-5 times with 1 mL of ice-cold Wash Buffer. Thorough washing is the most critical step for reducing non-specific background binding. The stringency of the wash (e.g., salt concentration) may need optimization.

-

-

Elution:

-

After the final wash, add 2-3 bead volumes of Elution Buffer to each tube.

-

Incubate for 15-30 minutes at 4°C with gentle agitation. The high concentration of free cAMP competitively displaces the bound proteins from the immobilized 8-AHA-cAMP.

-

Pellet the resin and carefully collect the supernatant. This is the "eluate" containing your putative cAMP-binding proteins. Repeat the elution step for higher yield if necessary.

-

-

Analysis:

-

Analyze the eluates from both the 8-AHA-cAMP resin and the control resin by SDS-PAGE and Coomassie staining or silver staining to visualize captured proteins.

-

Proteins present in the 8-AHA-cAMP eluate but absent or significantly reduced in the control eluate are high-confidence candidates.

-

For protein identification, these bands can be excised and analyzed by mass spectrometry (LC-MS/MS). Alternatively, Western blotting can be used to confirm the presence of known cAMP-binding proteins like the PKA regulatory subunits (RIα, RIIα, etc.).

-

Data Interpretation and Validation

A successful experiment will yield distinct protein bands in the 8-AHA-cAMP lane that are absent in the control lane. The table below summarizes expected results for a typical pull-down experiment targeting PKA.

| Sample Fraction | 8-AHA-cAMP Resin | Control Resin | Rationale for Observation |

| Input Lysate | PKA-R and PKA-C subunits present | PKA-R and PKA-C subunits present | Shows the target proteins are expressed in the starting material. |

| Unbound | PKA-C subunit present | PKA-R and PKA-C subunits present | The catalytic subunit does not bind cAMP and should not be retained. |

| Final Wash | No protein expected | No protein expected | Indicates effective removal of non-specific binders. |

| Eluate | PKA-R subunits enriched | No PKA-R subunits expected | This is the key result. Specific capture and competitive elution. |

Beyond PKA: Exploring the cAMP-ome

While PKA is the most well-known cAMP effector, it is not the only one. 8-AHA-cAMP affinity chromatography, coupled with modern proteomics, has been instrumental in identifying other critical cAMP-binding proteins, including:

-

Exchange Proteins Directly Activated by cAMP (EPACs): These are guanine nucleotide exchange factors (GEFs) for the Rap family of small G proteins.

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: These channels are crucial in sensory transduction pathways, such as vision and olfaction.

-

Popeye Domain-Containing (POPDC) Proteins: A family of proteins with roles in cardiac muscle and other tissues.

The use of 8-AHA-cAMP allows for an unbiased, system-wide identification of the "cAMP-ome," providing a powerful discovery platform for novel signaling nodes and potential drug targets.

Conclusion: A Versatile Tool for Signal Transduction Research

8-AHA-cAMP is more than a simple chemical reagent; it is a versatile and powerful tool for the specific capture and identification of cAMP-dependent proteins. Its utility in affinity chromatography has been fundamental to our understanding of the breadth and complexity of cyclic nucleotide signaling. By employing methodologically sound protocols that include proper controls, researchers can leverage 8-AHA-cAMP to validate known signaling pathways and, more excitingly, to discover novel components of the cellular signaling machinery.

References

-

Title: 8-AH-cAMP-Agarose Source: BioLog Life Science Institute URL: [Link]

Harnessing 8-AHA-cAMP: A Chemical Biology Approach to Interrogating and Isolating cAMP-Dependent Protein Kinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that orchestrates a vast array of cellular processes primarily through the activation of cAMP-dependent protein kinase (PKA).[1] Dissecting the intricate spatiotemporal dynamics of PKA signaling requires sophisticated tools that can both modulate its activity and isolate its associated protein complexes. This technical guide provides an in-depth exploration of 8-(6-Aminohexylamino)-cAMP (8-AHA-cAMP), a pivotal analog of cAMP, detailing its mechanism of action and its application as a powerful tool in PKA research. We will delve into the biochemical rationale for its use, provide field-proven protocols for its application in affinity-based purification, and discuss its role in the synergistic activation of PKA isoforms. This guide is intended for researchers seeking to leverage chemical biology tools to gain deeper insights into the cAMP/PKA signaling cascade.

The Centrality of the cAMP/PKA Signaling Axis

The canonical cAMP signaling pathway is a cornerstone of cellular communication. It begins with the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to catalyze the conversion of ATP to cAMP.[1][2] The primary intracellular effector of cAMP is PKA. The inactive PKA holoenzyme is a tetramer composed of a regulatory (R) subunit dimer and two catalytic (C) subunits (R₂C₂).[2][3] The R-subunits sterically block the active sites of the C-subunits, maintaining the kinase in an inert state.[4]

Upon an increase in intracellular cAMP concentration, four cAMP molecules bind cooperatively to two distinct sites on each R-subunit (Sites A and B), inducing a profound conformational change. This allosteric activation results in the dissociation of the active C-subunits, which are then free to phosphorylate serine and threonine residues on a multitude of substrate proteins, thereby modulating their activity and propagating the signal downstream.[1][2][4]

8-AHA-cAMP: A Chemically Tractable PKA Activator

8-AHA-cAMP is a synthetic analog of cAMP designed with two key functionalities in mind.[5][6] The core of the molecule retains the ability to bind to and activate PKA. The critical modification is the substitution at the 8-position of the adenine ring with a 6-aminohexylamino spacer arm (-NH-(CH₂)₆-NH₂).[5]

This modification is causal to its utility:

-

Maintained Biological Activity : The 8-position modification is well-tolerated by the cAMP-binding domains of the PKA R-subunits, allowing 8-AHA-cAMP to function as a PKA activator.[5][7]

-

Chemical Handle for Immobilization : The terminal primary amine on the hexyl spacer provides a reactive nucleophile that can be covalently coupled to various matrices (like NHS-activated agarose beads) without compromising the cAMP moiety's ability to interact with PKA.[5][8] This is fundamental to its use in affinity chromatography.

-

Metabolic Stability : The 8-position substitution confers high metabolic stability, making it resistant to hydrolysis by many cyclic nucleotide-responsive phosphodiesterases (PDEs).[5] This is a significant advantage in experimental systems where endogenous PDE activity could degrade the ligand.

Physicochemical and Binding Properties

A summary of the key properties of 8-AHA-cAMP is essential for its effective application.

| Property | Value | Source |

| Full Name | 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate | [5] |

| Abbreviation | 8-AHA-cAMP | [5] |

| Molecular Formula | C₁₆H₂₆N₇O₆P | [9][10] |

| Molecular Weight | 443.4 g/mol | [9][10] |

| λmax | 273 nm (at pH 7) | [5] |

| Molar Extinction (ε) | 17,000 L·mol⁻¹·cm⁻¹ | [9] |

| PKA R-Subunit Site Selectivity | Preferential for Site B of PKA Type I (RI) | [7][9] |

Application I: Affinity Purification of PKA and cAMP-Binding Proteins

The long hexyl spacer is critical here; it positions the cAMP ligand away from the matrix backbone, minimizing steric hindrance and allowing it to be readily accessed by the binding pockets of target proteins.[5]

Self-Validating Protocol for PKA Pull-Down

This protocol is designed as a self-validating system. The inclusion of specific controls is non-negotiable and essential for interpreting the results with confidence.

Materials:

-

8-AHA-cAMP-Agarose slurry (e.g., BIOLOG Life Science Institute, Cat. No. A 028)[8]

-

Control Agarose Beads (underivatized)

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails.

-

Wash Buffer: Lysis buffer with reduced (0.1%) Triton X-100.

-

Elution Buffer: Wash buffer supplemented with 10-50 mM free cAMP.

-

Cell lysate containing the PKA of interest.

Methodology:

-

Resin Preparation:

-

1.1. Gently resuspend the 8-AHA-cAMP-Agarose slurry. Transfer 50 µL of slurry per pull-down reaction to a microcentrifuge tube.

-

1.2. Equilibrate the resin by washing it three times with 1 mL of ice-cold Lysis Buffer. Centrifuge at 500 x g for 2 minutes at 4°C between washes.

-

-

Lysate Preparation & Pre-Clearing (Control for Matrix Binding):

-

2.1. Prepare cell lysate according to standard protocols. Determine protein concentration using a BCA or Bradford assay.

-

2.2. Crucial Control: To remove proteins that non-specifically bind to the agarose matrix itself, pre-clear the lysate by incubating it with 50 µL of equilibrated, underivatized control agarose beads for 1 hour at 4°C with gentle rotation.

-

2.3. Pellet the control beads by centrifugation (500 x g, 2 min, 4°C) and transfer the supernatant (pre-cleared lysate) to a new tube.

-

-

Binding:

-

3.1. Add 0.5 - 1.0 mg of pre-cleared protein lysate to the equilibrated 8-AHA-cAMP-Agarose beads.

-

3.2. Negative Control: In a separate tube, add the same amount of pre-cleared lysate to equilibrated underivatized agarose beads. This control is essential to confirm that binding is dependent on the 8-AHA-cAMP ligand.[14]

-

3.3. Incubate all tubes for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

4.1. Pellet the resin by centrifugation (500 x g, 2 min, 4°C). Carefully aspirate and discard the supernatant.

-

4.2. Wash the beads five times with 1 mL of ice-cold Wash Buffer. Thorough washing is critical to remove non-specifically bound proteins and reduce background.

-

-

Elution (Control for Specificity):

-

5.1. After the final wash, add 50-100 µL of Elution Buffer (containing free cAMP) to the beads.

-

5.3. Incubate for 20-30 minutes at room temperature with gentle agitation.

-

5.4. Centrifuge at 1,000 x g for 5 minutes at 4°C. Carefully collect the supernatant, which contains the eluted PKA.

-

-

Analysis:

-

6.1. Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting using antibodies specific for PKA R- and C-subunits.

-

6.2. A strong band corresponding to the PKA R-subunit in the eluate from the 8-AHA-cAMP beads, which is absent or significantly reduced in the negative control eluate, validates a successful and specific pull-down.

-

Application II: Synergistic Activation of PKA Isoforms

The two cAMP binding sites (A and B) on each PKA R-subunit exhibit different affinities for various cAMP analogs. This site-selectivity can be exploited to achieve isoform-specific activation of PKA.[15] 8-AHA-cAMP shows a preference for binding to site B of the PKA type I (RI) regulatory subunit.[7][9]

This property makes it an ideal partner for synergistic activation experiments. When used in combination with a cAMP analog that preferentially binds to site A of RI (e.g., 8-piperidino-cAMP), a potent and highly selective activation of the PKA type I holoenzyme can be achieved at concentrations where neither analog alone is fully effective.[5][7][9] This experimental design is invaluable for dissecting the distinct downstream signaling pathways mediated by PKA type I versus type II.

Conclusion and Future Perspectives

8-AHA-cAMP is more than a simple PKA activator; it is a versatile chemical probe that embodies the principles of rational design in chemical biology. Its dual functionality—the ability to activate PKA and the possession of a linker for immobilization—provides researchers with a robust platform for both functional studies and proteomic analyses. The self-validating protocols described herein, which hinge on specific controls like competitive elution and matrix-only binding, ensure data integrity and trustworthiness. As research continues to unravel the complexities of localized PKA signaling within A-Kinase Anchoring Protein (AKAP) signalosomes, tools like 8-AHA-cAMP and its derivatives will remain indispensable for capturing and characterizing these dynamic molecular machines.

References

-

Title: 8-AHA-cAMP-Agarose Source: BIOLOG Life Science Institute URL: [Link]

-

Title: Technical Information about 8-(6-Aminohexylamino)-cAMP Source: BIOLOG Life Science Institute URL: [Link]

-

Title: 8-AHA-cAMP Source: BIOLOG Life Science Institute URL: [Link]

-

Title: 8-(2- Aminoethylamino)adenosine- 3', 5'- cyclic monophosphate, immobilized on agarose gel (8-AEA-cAMP-Agarose) Source: Biocompare URL: [Link]

-

Title: 8-AHA-2'-O-Me-cAMP Source: BIOLOG Life Science Institute URL: [Link]

-

Title: PKA regulatory subunits form cAMP-dependent complexes with Gαi... Source: ResearchGate URL: [Link]

-

Title: Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Technical Information about Rp- & Sp-8-AEA-cAMPS-Agarose Source: BIOLOG Life Science Institute URL: [Link]

-

Title: Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes Source: PubMed Central (PMC) URL: [Link]

-

Title: Chemical tools selectively target components of the PKA system Source: PubMed Central (PMC) URL: [Link]

-

Title: A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) Source: Frontiers URL: [Link]

-

Title: 8-AHA-cAMP Source: Wolfe Labs URL: [Link]

-

Title: 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Activation of Protein Kinase A (PKA) by 8-Cl-cAMP as a Novel Approach for Antileukaemic Therapy Source: PubMed URL: [Link]

-

Title: Protein kinase A Source: Wikipedia URL: [Link]

-

Title: Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy Source: PubMed Central (PMC) URL: [Link]

-

Title: Biochemical Analysis of AKAP-anchored PKA Signaling Complexes Source: PubMed Central (PMC) URL: [Link]

-

Title: Activation of Protein Kinase A by cAMP Source: YouTube URL: [Link]

-

Title: 8-Aminohexylamino cAMP Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Probing Cellular Protein Complexes via Single Molecule Pull-down Source: PubMed Central (PMC) URL: [Link]

-

Title: Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. Protein kinase A - Wikipedia [en.wikipedia.org]

- 2. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Analysis of AKAP-anchored PKA Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. biolog.de [biolog.de]

- 6. 8-AHA-cAMP | Wolfe Labs [wolfelabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 8-AHA-cAMP-Agarose BIOLOG Life Science Institute [biolog.de]

- 9. 8-AHA-cAMP BIOLOG Life Science Institute [biolog.de]

- 10. 8-Aminohexylamino cAMP | C16H26N7O6P | CID 161999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biocompare.com [biocompare.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate (8-AEA-cAMP)

This guide provides a comprehensive overview of 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate (8-AEA-cAMP), a pivotal tool for researchers in cell signaling, pharmacology, and drug development. We will delve into its mechanism of action, biological activities, and practical applications, with a focus on its utility in elucidating the complexities of the cyclic AMP signaling pathway.

The Central Role of cAMP and Protein Kinase A (PKA) in Cellular Signaling

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a crucial role in intracellular signal transduction.[1] It is synthesized from ATP by adenylyl cyclase and is involved in regulating a vast array of cellular functions, including metabolism, gene transcription, cell growth, and immune responses.[2] The majority of cAMP's effects are mediated through the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA).[1][3]